N-Acetyl-3-(phenylthio)alanine
Description
N-Acetyl-3-(phenylthio)alanine (CAS: 20640-68-0), also known as S-phenylmercapturic acid (PMA), is a sulfur-containing amino acid derivative. Its molecular formula is C₁₁H₁₃NO₃S, with a molecular weight of 239.29 g/mol . Structurally, it consists of an alanine backbone modified by an acetylated amino group and a phenylthio (-S-C₆H₅) substituent at the β-carbon. This compound is a metabolite of xenobiotics, particularly aromatic hydrocarbons, and is used as a biomarker in toxicological studies .
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-11-9(10(12)13)7-14-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
LTBUKAZTCAKADZ-VIFPVBQESA-N |
Isomeric SMILES |
CN[C@@H](CSC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CNC(CSC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-S-phenyl-L-cysteine can be synthesized through the acylation of L-cysteine with an acylating agent such as N-acylbenzotriazole . The reaction typically involves the use of solvents like ethanol and requires specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of N-Acetyl-S-phenyl-L-cysteine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-phenyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed: The major products formed from these reactions include various derivatives of N-Acetyl-S-phenyl-L-cysteine, which can be used for further chemical analysis and applications .
Scientific Research Applications
N-Acetyl-S-phenyl-L-cysteine has a wide range of scientific research applications. It is used as a biomarker for benzene exposure in toxicology studies . In chemistry, it is used as a reference standard for analytical methods such as HPLC and gas chromatography . In biology and medicine, it is studied for its potential antioxidant properties and its role in cellular redox balance . Additionally, it has applications in the pharmaceutical industry for the development of drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of N-Acetyl-S-phenyl-L-cysteine involves its role as an antioxidant. It stimulates the synthesis of glutathione, a crucial antioxidant in the body, and enhances the activity of glutathione-S-transferase . This compound also scavenges free radicals and inhibits the activation of NF-kB, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
S-Benzylmercapturic Acid (BMA)
- Structure : Features a benzylthio (-S-CH₂C₆H₅) group instead of phenylthio.
- Molecular Formula: C₁₂H₁₅NO₃S; Molecular Weight: 253.31 g/mol .
- Key Differences :
N-Acetyl-S-(4-fluorophenyl)-cysteine
- Structure : Contains a para-fluorophenylthio (-S-C₆H₄F) group.
- Molecular Formula: C₁₁H₁₂FNO₃S; Molecular Weight: 257.28 g/mol .
- Key Differences :
N-Acetyl-3-((2-chloropropyl)thio)alanine Methyl Ester
- Structure : Chloropropylthio (-S-CH₂CHClCH₃) substituent and methyl ester.
- Molecular Formula: C₉H₁₆ClNO₃S; Molecular Weight: 253.77 g/mol .
- Demonstrated mutagenic activity in Salmonella typhimurium assays, unlike PMA .
N-Acetyl-DL-phenylalanine
- Structure : Lacks sulfur; features a phenyl (-C₆H₅) group instead of phenylthio.
- Molecular Formula: C₁₁H₁₃NO₃; Molecular Weight: 207.23 g/mol .
- Key Differences :
N-Acetyl-S-propylcysteine
- Structure : Propylthio (-S-CH₂CH₂CH₃) substituent.
- Molecular Formula: C₈H₁₅NO₃S; Molecular Weight: 205.27 g/mol .
- Key Differences :
Structural and Functional Comparison Table
Research Findings and Implications
- Metabolic Pathways : PMA and its analogs are primarily glutathione conjugates, but substituents like fluorine or chlorine alter oxidation susceptibility and excretion rates .
- Toxicity Profiles: Chlorinated derivatives (e.g., 2-chloropropylthio) exhibit mutagenicity, whereas PMA itself is non-mutagenic, highlighting the impact of substituents on safety .
- Applications : Fluorinated analogs are valuable in tracking metabolic stability, while PMA remains critical in occupational health monitoring .
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